molecular formula C9H9ClN2S B2670817 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine CAS No. 1388056-60-7

4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine

Cat. No. B2670817
CAS RN: 1388056-60-7
M. Wt: 212.7
InChI Key: RDWCQBKHSLIARC-UHFFFAOYSA-N
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Description

“4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine” is a chemical compound with the CAS Number: 1388056-60-7 . It has a molecular weight of 212.7 and its IUPAC name is this compound .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C9H9ClN2S/c1-3-6-11-7-5(2)4-13-8(7)9(10)12-6/h4H,3H2,1-2H3 .


Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, pyrimidines in general demonstrate reactivity through electrophilic substitution reactions, including nucleophilic aromatic substitution and Suzuki coupling reactions .


Physical And Chemical Properties Analysis

“this compound” is a powder at room temperature .

Scientific Research Applications

Structural and Electronic Properties

  • Nonlinear Optical (NLO) Applications : A study on thiopyrimidine derivatives, including phenyl pyrimidine derivatives closely related to 4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine, explored their structural parameters and nonlinear optical properties. The research highlighted the significant NLO character of these molecules, suggesting their potential for optoelectronic applications. This was supported by density functional theory (DFT) and time-dependent DFT (TDDFT) analyses, which showed good agreement with experimental data and indicated their promising applications in NLO fields (Hussain et al., 2020).

Synthesis and Chemical Reactions

  • Synthetic Methods : Research on the synthesis of derivatives of the thieno[3,2-d]pyrimidine framework, including methods for creating 2-chloro-4-(3-nitrophenoxy) thieno[3,2-d]pyrimidine, has been documented. These methods involve cyclization, chlorination, and nucleophilic substitution, providing efficient routes to such compounds which are intermediates in the synthesis of small molecule anticancer drugs (Zhou et al., 2019).

Biomedical Applications

  • Radioprotective and Antitumor Activities : A study on novel thieno[2,3-d]pyrimidine derivatives, including those derived from 4-chloro-5,6-dimethylthieno[2,3-d]pyrimidine, demonstrated promising radioprotective and antitumor activities. These compounds were synthesized and evaluated, showing potential as therapeutic agents (Alqasoumi et al., 2009).

Optical and Fluorescence Studies

  • Fluorescence Characteristics : The synthesis and photophysical characterization of pyrimido[5,4-e]thiazolo[3,2-a]pyrimidine derivatives, synthesized through sequential treatment involving 4-chloro-2-(methylthio)pyrimidine-5-carboxylate, were studied. This research highlighted the strong fluorescence intensity of certain derivatives, indicating their potential use in fluorescence applications (Ebrahimpour et al., 2017).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for “4-Chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine” are not available, there are several possible research guidelines and suggestions for the development of new pyrimidines as anti-inflammatory agents . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name

4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2S/c1-3-6-11-7-5(2)4-13-8(7)9(10)12-6/h4H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDWCQBKHSLIARC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC2=C(C(=N1)Cl)SC=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1388056-60-7
Record name 4-chloro-2-ethyl-7-methylthieno[3,2-d]pyrimidine
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